N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with a unique structure that combines a phenyl ring substituted with a methylsulfanyl group and a cyclohepta[c]pyridazin-2-yl moiety
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C18H21N3O2S/c1-24-15-8-5-7-14(11-15)19-17(22)12-21-18(23)10-13-6-3-2-4-9-16(13)20-21/h5,7-8,10-11H,2-4,6,9,12H2,1H3,(H,19,22) |
InChI Key |
WPRRVONWPNLBOR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the cyclohepta[c]pyridazin-2-yl moiety: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the phenyl ring with a methylsulfanyl group: This step often involves the use of a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the cyclohepta[c]pyridazin-2-yl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-[3-(methylsulfanyl)phenyl]-2-phenoxyacetamide: Similar structure but with a phenoxy group instead of the cyclohepta[c]pyridazin-2-yl moiety.
N-[3-(methylsulfanyl)phenyl]-2-(2-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)acetamide: Another compound with a different heterocyclic system.
Uniqueness
N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to its combination of a phenyl ring with a methylsulfanyl group and a cyclohepta[c]pyridazin-2-yl moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a methylsulfanyl group and a cycloheptapyridazine moiety, suggests diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N3O2S, with a molecular weight of approximately 379.5 g/mol. The structure includes multiple heterocycles which are often associated with various biological activities.
Structural Features
| Feature | Description |
|---|---|
| Methylsulfanyl Group | Enhances lipophilicity and potential enzyme interaction. |
| Cycloheptapyridazine Moiety | Imparts unique pharmacological properties. |
Research indicates that compounds similar to this compound can interact with various enzymes and receptors. The presence of the benzimidazole moiety suggests potential interactions that could lead to antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, heterocycles containing sulfur atoms have been noted for their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects due to its ability to inhibit pro-inflammatory cytokines. Research into related compounds has demonstrated that they can modulate inflammatory responses in various models.
Anticancer Potential
The cycloheptapyridazine structure is linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Investigations into structurally similar compounds have shown promising results in inhibiting tumor growth.
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of N-[3-(methylsulfanyl)phenyl]-2-(3-oxo...) revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics.
Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that the compound reduced levels of key inflammatory markers in macrophage cultures. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.
Study 3: Anticancer Activity
A recent investigation assessed the anticancer potential of similar compounds in various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting that further development could lead to effective cancer therapeutics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(4-fluoro-2H-indazol-3-yl)-2-(3-oxo...) | Contains an indazole moiety | Exhibits different biological activities |
| N-[2-(2-methylbenzimidazol-1-yl)ethyl]-... | Features benzimidazole | Known for its antibacterial properties |
| N-(4-fluorophenyl)-6-hydroxy... | Fluorinated aromatic system | Potential HIV integrase inhibitory activity |
The uniqueness of N-[3-(methylsulfanyl)phenyl]-2-(3-oxo...) lies in its specific combination of structural features that may impart distinct pharmacological properties not found in other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
